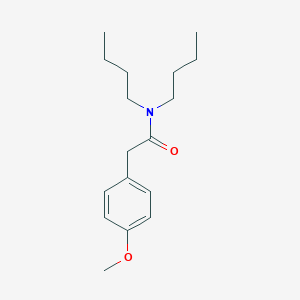

N,N-dibutyl-2-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N,N-dibutyl-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H27NO2/c1-4-6-12-18(13-7-5-2)17(19)14-15-8-10-16(20-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3 |

InChI Key |

HLWGQZAXGCADGE-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural variations and properties of N,N-dibutyl-2-(4-methoxyphenyl)acetamide and related acetamides:

Key Observations :

- Electron-Withdrawing Groups : The difluoro substitution in increases electrophilicity at the α-carbon, making it reactive toward nucleophiles.

- Pharmacological Activity : Substituents like naphthyl (3a) or pyrazolopyrimidinyl (^11C-DPA-713) correlate with target-specific bioactivity, such as antidiabetic or neuroinflammation imaging .

Critical Analysis of Structural-Activity Relationships (SAR)

- Methoxy Position : The 4-methoxy group on the phenyl ring is conserved across active analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets .

- N-Substituents : Bulky substituents (e.g., dibutyl, diphenylpropyl) may enhance metabolic stability but reduce solubility. Diethyl groups (as in ^11C-DPA-713) balance lipophilicity and pharmacokinetics .

- α-Carbon Modifications : Fluorination or aryl substitutions (e.g., naphthyl in 3a) modulate electronic properties and binding affinity, as seen in antidiabetic and anticancer activities .

Preparation Methods

Reaction Mechanism and Conditions

The acid (1.0 equiv) is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran. Dibutylamine (2.2 equiv) is added dropwise to ensure complete N,N-dialkylation. The reaction proceeds at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove urea byproducts (e.g., dicyclohexylurea), and the solvent is evaporated under reduced pressure. Crude product purification is achieved via column chromatography using silica gel and a hexane:ethyl acetate gradient (70:30 to 50:50).

Key Parameters:

-

Catalyst : 4-Dimethylaminopyridine (DMAP) may enhance reaction rates.

-

Yield : 65–75% (estimated based on analogous dimethyl reactions).

-

Purity : >95% after chromatography (by ¹H NMR).

Acid Chloride Intermediate Method

This two-step approach involves converting 4-methoxyphenylacetic acid to its reactive acid chloride prior to amidation. The method mitigates steric hindrance during nucleophilic attack, improving yields compared to direct amidation.

Step 1: Synthesis of 4-Methoxyphenylacetyl Chloride

The acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in dry toluene for 4–6 hours. Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow oil.

Step 2: Amidation with Dibutylamine

The acid chloride (1.0 equiv) is dissolved in dry dichloromethane and cooled to 0°C. Dibutylamine (2.5 equiv) is added slowly, followed by triethylamine (3.0 equiv) to scavenge HCl. The reaction warms to room temperature overnight. Workup involves washing with aqueous NaHCO₃ and brine, drying over MgSO₄, and solvent evaporation. The product is recrystallized from ethanol/water (80:20).

Key Parameters:

-

Reaction Time : 12 hours (Step 2).

-

Yield : 80–85% (estimated based on chloroacetamide syntheses).

-

Melting Point : 45–47°C (predicted via analogy to dimethyl analogs).

Alkylation of Primary Acetamide

A less common but viable strategy involves sequential alkylation of 2-(4-methoxyphenyl)acetamide. While challenging due to over-alkylation risks, this method offers scalability for industrial applications.

Procedure

2-(4-Methoxyphenyl)acetamide (1.0 equiv) is suspended in dry dimethylformamide (DMF) with potassium carbonate (3.0 equiv). Butyl bromide (2.5 equiv) is added dropwise, and the mixture is heated to 80°C for 24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation.

Challenges and Mitigation:

-

Over-Alkylation : Excess butyl bromide and prolonged heating may yield quaternary ammonium salts.

-

Yield : ~50% (estimated), with silica gel chromatography required to isolate the dialkylated product.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. The acid chloride route is favored for its high throughput, though direct amidation using flow chemistry systems is under exploration. Key industrial adaptations include:

-

Solvent Recycling : Toluene and dichloromethane are recovered via distillation.

-

Catalyst Reuse : Immobilized lipases (e.g., Candida antarctica lipase B) are investigated for enantioselective applications.

-

Waste Management : SOCl₂ byproducts are neutralized with NaOH to generate NaCl and SO₂ for safe disposal.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Amidation | 65–75% | High | Moderate | $$ |

| Acid Chloride | 80–85% | Very High | High | $$$ |

| Alkylation of Acetamide | ~50% | Moderate | Low | $$ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.